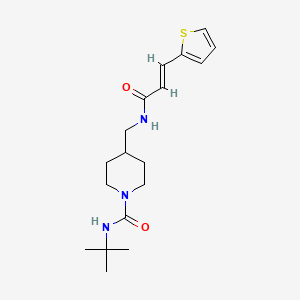

(E)-N-(tert-butyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-tert-butyl-4-[[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2S/c1-18(2,3)20-17(23)21-10-8-14(9-11-21)13-19-16(22)7-6-15-5-4-12-24-15/h4-7,12,14H,8-11,13H2,1-3H3,(H,19,22)(H,20,23)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYVEQVMONBHJY-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(tert-butyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide, identified by CAS Number 1235694-70-8, is a novel compound in the piperidine derivative class. Its unique structure combines a piperidine core with a thiophene-containing acrylamide moiety, suggesting potential biological activity across various therapeutic areas. This article reviews the biological activity of this compound, emphasizing its pharmacological profiles, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 349.5 g/mol. The structural characteristics include:

- Piperidine ring : A six-membered nitrogen-containing ring known for its versatile reactivity.

- Thiophene ring : A five-membered aromatic ring that enhances the compound's electronic properties and biological interactions.

Biological Activity Spectrum

Recent studies have employed computational methods to predict the biological activity of piperidine derivatives, including this compound. These studies indicate that such compounds can interact with various biological targets, leading to a broad spectrum of pharmacological effects.

In Silico Predictions

Using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), researchers have identified several potential therapeutic targets:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : Potential interactions with neurotransmitter receptors suggest implications in CNS disorders.

- Ion Channels : Modulation of voltage-gated ion channels could indicate antiarrhythmic properties.

| Target Type | Potential Activities |

|---|---|

| Enzymes | Anticancer, anti-inflammatory |

| Receptors | Analgesic, anxiolytic |

| Ion Channels | Antiarrhythmic |

Case Studies on Biological Effects

-

Anticancer Activity :

A study highlighted that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction through caspase activation and modulation of cell cycle regulators. -

CNS Effects :

Research indicates that compounds with similar structures can cross the blood-brain barrier, potentially providing therapeutic effects in neurological disorders such as anxiety and depression. This is attributed to their interaction with serotonin and dopamine receptors. -

Antimicrobial Properties :

Preliminary data suggest that the compound may possess antimicrobial activity against certain bacterial strains, possibly due to disruption of bacterial cell membrane integrity.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets, leading to downstream signaling changes that affect cellular processes such as proliferation, apoptosis, and neurotransmission.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities attributed to its structural components. Notably, thiophene derivatives have been associated with various pharmacological effects, including:

- Anticancer Activity : Thiophene-based compounds have shown promise in cancer research, with studies indicating that they can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

- Anti-inflammatory Effects : Research has demonstrated that thiophene derivatives can suppress inflammatory responses, potentially making them candidates for treating conditions such as arthritis and other inflammatory diseases. The anti-inflammatory action is often linked to the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against a variety of pathogens. Studies indicate that it may exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Case Study 1: Anticancer Evaluation

In a recent study, (E)-N-(tert-butyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide was tested against several cancer cell lines, including breast and lung cancer models. The results indicated that the compound significantly inhibited cell proliferation with IC50 values comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound in animal models of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling, suggesting potential therapeutic applications in treating chronic inflammatory conditions .

Potential Therapeutic Applications

Given its diverse pharmacological properties, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology.

- Anti-inflammatory Drugs : The anti-inflammatory effects suggest potential use in treating autoimmune diseases.

- Antimicrobial Agents : Its efficacy against bacterial strains indicates possible applications in developing new antibiotics, particularly in an era of increasing antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(tert-butyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide?

- Methodological Answer : The synthesis involves multi-step reactions, including condensation, protection, and coupling. A similar compound (15b in ) was synthesized via acrylamide coupling between tert-butyl piperidine derivatives and thiophene-containing intermediates. Key steps include:

- Use of tert-butyl carbamate protection for the piperidine nitrogen.

- Condensation of thiophen-2-ylacrylic acid derivatives with aminomethyl-piperidine intermediates under coupling agents (e.g., EDC/HOBt).

- Purification via column chromatography and recrystallization to achieve high yields (79–80%) .

- Reaction optimization may involve adjusting solvent polarity (e.g., dichloromethane or DMF) and catalysts (e.g., triethylamine) to enhance efficiency .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Comprehensive characterization requires:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions, stereochemistry (E-configuration), and piperidine-thiophene linkage (e.g., δ 6.8–7.4 ppm for thiophene protons) .

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z 607.29 for a related compound) .

- Melting Point Analysis : Consistency with literature values (e.g., 253–273°C for structurally similar tert-butyl piperidine carbamates) .

- HPLC-PDA : For purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What storage conditions are optimal for maintaining stability?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the acrylamido group .

- Light Sensitivity : Protect from UV exposure due to the thiophene moiety’s photosensitivity .

- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides), which may degrade the tert-butyl carbamate group .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Methodological Answer :

- Step-wise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and minimize side reactions (e.g., tert-butyl group deprotection) .

- Catalyst Screening : Test coupling agents like HATU or PyBOP for improved acrylamide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane reduces byproduct formation .

- Scale-up Adjustments : Implement flow chemistry for exothermic steps (e.g., carbamate protection) to maintain yield consistency .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Validate activity thresholds using IC assays (e.g., enzyme inhibition studies targeting HIV reverse transcriptase, as in ) .

- Structural Analog Comparison : Compare activity with derivatives lacking the thiophene or tert-butyl group to identify critical pharmacophores .

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity assays) .

Q. How can the compound’s interaction with biological targets be evaluated?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure inhibition of HIV-1 reverse transcriptase (RT) using fluorescent dNTP analogs (e.g., ’s diarylpyrimidine derivatives) .

- Molecular Docking : Use software like AutoDock Vina to model binding to RT’s non-nucleoside inhibitor binding pocket (NNIBP), focusing on thiophene-piperidine interactions .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (K/K) with immobilized RT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.